molecular formula C16H17N3OS B2998182 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide CAS No. 2034616-00-5

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B2998182
CAS No.: 2034616-00-5
M. Wt: 299.39
InChI Key: BDTGEJIBPPOOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclobutanecarboxamide group linked to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The dihydroimidazothiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-15(11-4-3-5-11)17-13-7-2-1-6-12(13)14-10-19-8-9-21-16(19)18-14/h1-2,6-7,10-11H,3-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGEJIBPPOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates imidazo[2,1-b]thiazole and cyclobutanecarboxamide moieties. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Structural Formula

N 2 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl cyclobutanecarboxamide\text{N 2 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl cyclobutanecarboxamide}

1. Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit notable antimicrobial properties. These compounds have been shown to possess both antifungal and antibacterial activities. For instance:

  • Imidazole Derivatives : Known for their antifungal and antibacterial properties.
  • Quinazolinones : Reported to exhibit antimicrobial activity, suggesting potential synergy when combined with imidazo[2,1-b]thiazole moieties.

The combination of these functionalities in this compound may enhance its effectiveness against a broad spectrum of pathogens .

Compound Structure Features Biological Activity
Imidazo[2,1-b]thiazole derivativesContains imidazo[2,1-b]thiazoleAntimicrobial properties
Quinazolinone derivativesQuinazoline structureAntimicrobial properties

2. Anticancer Activity

The anticancer potential of this compound is supported by studies on related structures. Compounds with imidazo[2,1-b]thiazole scaffolds have demonstrated anticancer activity against various cell lines. For example:

  • Caspase Activation : Induction of apoptosis through activation of caspases has been observed in similar compounds. This mechanism suggests that this compound may also induce apoptosis in cancer cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures typically interact with various biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It may also modulate receptor activity linked to cell proliferation or apoptosis.

Case Studies

Several studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:

  • A study evaluated the anticancer effects of a series of imidazo[2,1-b]thiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines using MTT assays. Results indicated that certain derivatives significantly induced apoptosis through caspase activation .

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Activity Structural Highlight
Target Compound C18H18N4OS (inferred) ~338.4 (estimated) Hypothesized kinase inhibition Cyclobutanecarboxamide, dihydroimidazothiazole
SRT1720 C25H23N7O2S 485.56 SIRT1 activation Quinoxaline, piperazine
Dasatinib C22H26ClN7O2S 506.02 BCR-ABL kinase inhibition Thiazolecarboxamide, pyrimidine
Thiadiazole Derivatives Varies ~300–400 Antimicrobial, antitumor 1,3,4-Thiadiazole core
Acetamide Derivatives C23H19N5OS2 469.56 Anticancer (tubulin inhibition) Benzo[d]thiazole, triazole

Research Findings and Trends

  • Kinase Selectivity : Cyclobutanecarboxamide derivatives may exhibit improved selectivity over dasatinib-like compounds due to reduced molecular flexibility, minimizing off-target kinase interactions.
  • Metabolic Stability : The dihydroimidazothiazole scaffold in the target compound (vs. thiadiazoles in ) likely enhances oxidative stability, as seen in SRT1720’s pharmacokinetic profile .
  • Synthetic Accessibility : Thiadiazole derivatives () are synthesized via cyclization with iodine, whereas the target compound’s imidazothiazole core may require more complex multi-step protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.